4-(5-Fluoropyridin-2-yl)-3-methylazetidin-2-one
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Overview
Description
4-(5-Fluoropyridin-2-yl)-3-methylazetidin-2-one is a fluorinated heterocyclic compound. The presence of fluorine in the pyridine ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . The resulting fluorinated pyridine can then be reacted with appropriate reagents to form the azetidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and efficient purification methods to ensure the compound is produced in sufficient quantities and purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoropyridin-2-yl)-3-methylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
4-(5-Fluoropyridin-2-yl)-3-methylazetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(5-Fluoropyridin-2-yl)-3-methylazetidin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine with similar chemical properties but different biological activities.
3-Fluoropyridine: Similar in structure but with the fluorine atom at a different position, leading to different reactivity and applications.
4-Fluoropyridine: Shares the fluorine substitution pattern but lacks the azetidinone ring, resulting in distinct chemical and biological properties.
Uniqueness
4-(5-Fluoropyridin-2-yl)-3-methylazetidin-2-one is unique due to the combination of the fluorinated pyridine ring and the azetidinone ring. This structural feature imparts unique chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H9FN2O |
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Molecular Weight |
180.18 g/mol |
IUPAC Name |
4-(5-fluoropyridin-2-yl)-3-methylazetidin-2-one |
InChI |
InChI=1S/C9H9FN2O/c1-5-8(12-9(5)13)7-3-2-6(10)4-11-7/h2-5,8H,1H3,(H,12,13) |
InChI Key |
ZDNOYTCHIYTDAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC1=O)C2=NC=C(C=C2)F |
Origin of Product |
United States |
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